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molecular formula C8H8FNO2 B1282511 2-Amino-5-fluoro-4-methylbenzoic acid CAS No. 103877-79-8

2-Amino-5-fluoro-4-methylbenzoic acid

Cat. No. B1282511
M. Wt: 169.15 g/mol
InChI Key: ANSJZFWRKRROGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153642B2

Procedure details

Chloral hydrate (76 g) was dissolved in 1 L water and subsequently 1 kg Na2SO4, 94.1 g H2NOH.HCl, and 51.3 g 4-fluoro-3-methyl aniline in 250 ml 5% aq. HCl were added. The suspension was heated to boiling and kept boiling for 1 minute. After cooling down to room temperature, the solid was filtered off and washed twice with warm water (40° C.). Yield after drying overnight at 60° C. under vacuum was 275 g, which was used without further purification or drying. The 275 g of crude product was slowly poured in 500 ml of concentrated H2SO4 at 50° C., such that the temperature was kept below 75° C. After completion of addition, the dark/purple solution was heated to 85° C. for 15 minutes. After cooling down to room temperature, the solution was poured in 2 L of ice water and was left standing for an half hour. The red solid was filtered and washed twice with cold water. Subsequently, the solid was dried under vacuum at 70° C. Yield: 69.9 g (quantitatively from 4-fluoro-3-methyl aniline) of a mixture of two regio isomers: 5-fluoro and 3-fluoro 3-methyl-isatin in a ratio of about 55:45. The mixture of isatins (69.4 g) was dissolved in 1 L 1N aq. NaOH and subsequently 100 ml of 30% aq. H2O2 was added drop wise, keeping the temperature below 30° C. After completion of addition, the mixture was heated to 45° C. until evolution of gas ceased. The solution was cooled to room temperature, filtered and acidified with glacial acetic acid. The precipitate formed was filtered off, washed twice with water and air-dried 45° C. Yield: 29.4 g of 5-fluoro-4-methyl-anthranilic acid iii.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
94.1 g
Type
reactant
Reaction Step Two
Quantity
51.3 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])[OH:4].[O-]S([O-])(=O)=O.[Na+].[Na+].NO.Cl.[F:18][C:19]1[CH:25]=C[C:22]([NH2:23])=[CH:21][C:20]=1[CH3:26]>O.Cl>[NH2:23][C:22]1[CH:21]=[C:20]([CH3:26])[C:19]([F:18])=[CH:25][C:2]=1[C:3]([OH:5])=[O:4] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
94.1 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
51.3 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated to boiling
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed twice with warm water (40° C.)
CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after drying overnight at 60° C. under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was used without further purification
CUSTOM
Type
CUSTOM
Details
drying
ADDITION
Type
ADDITION
Details
The 275 g of crude product was slowly poured in 500 ml of concentrated H2SO4 at 50° C., such that the temperature
CUSTOM
Type
CUSTOM
Details
was kept below 75° C
ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the dark/purple solution was heated to 85° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
ADDITION
Type
ADDITION
Details
the solution was poured in 2 L of ice water
WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
standing for an half hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The red solid was filtered
WASH
Type
WASH
Details
washed twice with cold water
CUSTOM
Type
CUSTOM
Details
Subsequently, the solid was dried under vacuum at 70° C
ADDITION
Type
ADDITION
Details
Yield: 69.9 g (quantitatively from 4-fluoro-3-methyl aniline) of a mixture of two regio isomers
ADDITION
Type
ADDITION
Details
The mixture of isatins (69.4 g)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 1 L 1N aq. NaOH
ADDITION
Type
ADDITION
Details
subsequently 100 ml of 30% aq. H2O2 was added drop wise
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 45° C. until evolution of gas
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
air-dried 45° C

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
Smiles
NC1=C(C(=O)O)C=C(C(=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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